molecular formula C32H22O2 B12597281 9-[(3,5-Dimethoxyphenyl)ethynyl]-10-(phenylethynyl)anthracene CAS No. 878475-17-3

9-[(3,5-Dimethoxyphenyl)ethynyl]-10-(phenylethynyl)anthracene

Cat. No.: B12597281
CAS No.: 878475-17-3
M. Wt: 438.5 g/mol
InChI Key: JVYZEAGEETYLDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-[(3,5-Dimethoxyphenyl)ethynyl]-10-(phenylethynyl)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications. Anthracene derivatives have been extensively studied for their fluorescence and electroluminescence properties, which are crucial in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Preparation Methods

The synthesis of 9-[(3,5-Dimethoxyphenyl)ethynyl]-10-(phenylethynyl)anthracene typically involves the Sonogashira cross-coupling reaction. This method allows for the formation of carbon-carbon bonds between an aryl halide and a terminal alkyne. The reaction is usually carried out in the presence of a palladium catalyst and a copper co-catalyst, under an inert atmosphere. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Chemical Reactions Analysis

9-[(3,5-Dimethoxyphenyl)ethynyl]-10-(phenylethynyl)anthracene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding dihydro derivatives.

Scientific Research Applications

9-[(3,5-Dimethoxyphenyl)ethynyl]-10-(phenylethynyl)anthracene has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-[(3,5-Dimethoxyphenyl)ethynyl]-10-(phenylethynyl)anthracene primarily involves its interaction with light. Upon absorption of photons, the compound undergoes electronic excitation, leading to fluorescence. This process involves the transition of electrons from the ground state to an excited state, followed by the emission of light as the electrons return to the ground state. The molecular targets and pathways involved in this process are primarily related to the compound’s electronic structure and the nature of its substituents .

Comparison with Similar Compounds

Similar compounds to 9-[(3,5-Dimethoxyphenyl)ethynyl]-10-(phenylethynyl)anthracene include:

These compounds share similar photophysical properties but differ in their specific applications and the nature of their substituents, which can affect their stability, fluorescence efficiency, and reactivity.

Properties

CAS No.

878475-17-3

Molecular Formula

C32H22O2

Molecular Weight

438.5 g/mol

IUPAC Name

9-[2-(3,5-dimethoxyphenyl)ethynyl]-10-(2-phenylethynyl)anthracene

InChI

InChI=1S/C32H22O2/c1-33-25-20-24(21-26(22-25)34-2)17-19-32-29-14-8-6-12-27(29)31(28-13-7-9-15-30(28)32)18-16-23-10-4-3-5-11-23/h3-15,20-22H,1-2H3

InChI Key

JVYZEAGEETYLDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C#CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C#CC5=CC=CC=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.